2-(4-Chlorophenoxy)ethanamine hydrochloride
Overview
Description
2-(4-Chlorophenoxy)ethanamine hydrochloride is an organic compound with the chemical formula C8H10ClNO•HCl. It is a colorless to light yellow liquid with a pungent odor. This compound is commonly used as a pesticide intermediate and in the preparation of various agricultural chemicals such as pesticides, fungicides, and herbicides .
Preparation Methods
The preparation of 2-(4-Chlorophenoxy)ethanamine hydrochloride generally involves the reaction of phenol and ethyl chloride. The synthetic route typically includes the following steps:
Formation of Sodium Hypochlorophenate: Phenol reacts with sodium hypochlorite under alkaline conditions to form sodium hypochlorophenate.
Reaction with Ethyl Chloride: Sodium hypochlorophenate then reacts with ethyl chloride to form 2-(4-Chlorophenoxy)ethanamine.
Industrial production methods may vary, but the general principles remain the same, focusing on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-(4-Chlorophenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Chlorophenoxy)ethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a biochemical tool in proteomics research.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of dyes, pharmaceuticals, and other organic compounds
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary, it generally acts by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the context of its use .
Comparison with Similar Compounds
2-(4-Chlorophenoxy)ethanamine hydrochloride can be compared with other similar compounds such as:
2-(4-Chlorophenoxy)ethylamine: Similar in structure but without the hydrochloride component.
2-(4-Chlorophenoxy)-5-fluorophenylmethylamine hydrochloride: Contains an additional fluorine atom, which may alter its chemical properties and applications
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
2-(4-chlorophenoxy)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4H,5-6,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUGASWBVZPJCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106038-00-0 | |
Record name | 1-(2-aminoethoxy)-4-chlorobenzene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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